molecular formula C12H12N2O B098508 3,3'-Oxydianiline CAS No. 15268-07-2

3,3'-Oxydianiline

Cat. No.: B098508
CAS No.: 15268-07-2
M. Wt: 200.24 g/mol
InChI Key: LXJLFVRAWOOQDR-UHFFFAOYSA-N
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Description

3,3’-Oxydianiline, also known as 3,3’-diaminodiphenyl ether, is an organic compound with the molecular formula C12H12N2O. It is a diamine derivative of diphenyl ether, characterized by the presence of two amino groups attached to the benzene rings. This compound is widely used in the synthesis of high-performance polymers, particularly polyimides, due to its excellent thermal stability and mechanical properties .

Scientific Research Applications

3,3’-Oxydianiline has numerous applications in scientific research and industry:

Safety and Hazards

3,3’-Oxydianiline is classified as a hazardous substance. It has the GHS07 pictogram and the signal word “Warning”. It may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future directions of 3,3’-Oxydianiline research could involve its use in the synthesis of aromatic polyimides for applications such as membrane materials for pervaporation . Another potential direction could be the investigation of its gas transport properties .

Mechanism of Action

Target of Action

3,3’-Oxydianiline is primarily used in the synthesis of aromatic polyimides . These polyimides are high-performance polymers that have found extensive applications in various industries due to their excellent thermal stability, mechanical properties, and chemical resistance .

Mode of Action

The compound interacts with its targets, namely tetracarboxylic acid dianhydrides, through a chemical imidization process . This process involves the formation of polyimide chains, which are characterized by their rigidity and flexibility .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of aromatic polyimides . These polyimides, depending on the used dianhydride, are characterized by different solubility in organic solvent and molten benzoic acid, molecular weight, and glass transition temperature .

Result of Action

The molecular and cellular effects of 3,3’-Oxydianiline’s action primarily involve the formation of aromatic polyimides . These polyimides exhibit excellent thermal stability, mechanical properties, and chemical resistance . They are used in a variety of applications, including as high-temperature structural adhesives and the matrices of fiber-reinforced composites .

Action Environment

The action of 3,3’-Oxydianiline can be influenced by various environmental factors. For instance, the method of synthesis can affect the formation of the crystalline phase of polyimides . Additionally, the chemical structure of the dianhydride used can impact the performance of the resulting polyimide .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3’-Oxydianiline can be synthesized through several methods. One common approach involves the reduction of 3,3’-dinitrodiphenyl ether using hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, yielding 3,3’-Oxydianiline as the primary product .

Industrial Production Methods: In industrial settings, 3,3’-Oxydianiline is often produced via high-temperature catalytic polycondensation. This method involves the reaction of 3,3’-dinitrodiphenyl ether with hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon. The process is carried out at elevated temperatures and pressures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Oxydianiline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

3-(3-aminophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJLFVRAWOOQDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=CC(=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165099
Record name Benzenamine, 3,3'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15268-07-2
Record name 3,3′-Diaminodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15268-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3,3'-oxybis-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3,3'-oxybis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Oxydianiline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of incorporating 3,3'-Oxydianiline in polyimide synthesis?

A1: this compound is a diamine frequently used in polyimide synthesis. [, ] When reacted with tetracarboxylic dianhydrides, it forms the basis of polyamide acid, a precursor to polyimides. [] The resulting polyimides often exhibit desirable properties like high thermal stability, excellent mechanical strength, and good chemical resistance, making them suitable for various high-performance applications. [, ] The specific properties of the polyimide will depend on the choice of tetracarboxylic dianhydride used in conjunction with this compound.

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